2-(Difluoromethoxy)-6-fluoro-3-iodopyridine
CAS No.:
Cat. No.: VC20141392
Molecular Formula: C6H3F3INO
Molecular Weight: 288.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H3F3INO |
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Molecular Weight | 288.99 g/mol |
IUPAC Name | 2-(difluoromethoxy)-6-fluoro-3-iodopyridine |
Standard InChI | InChI=1S/C6H3F3INO/c7-4-2-1-3(10)5(11-4)12-6(8)9/h1-2,6H |
Standard InChI Key | KAJMYBQYIIHPGH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC(=C1I)OC(F)F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted with:
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Iodine at position 3 (C3),
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Difluoromethoxy group (-OCFH) at position 2 (C2),
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Fluorine at position 6 (C6).
Table 1: Key Molecular Descriptors
Spectroscopic Data
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F NMR: Two distinct signals for the difluoromethoxy group (-OCFH) at δ -82.4 ppm (d, J = 71.4 Hz) .
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H NMR: Aromatic protons resonate between δ 7.2–7.6 ppm, with a characteristic triplet for the difluoromethoxy proton at δ 6.5–6.7 ppm (J = 72–75 Hz) .
Synthesis and Reaction Pathways
Electrophilic Difluoromethylation
The difluoromethoxy group is introduced via bromo(difluoro)acetic acid-mediated reactions. In a typical procedure :
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Substrate Activation: Phenolic precursors react with KCO to form phenolate ions.
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Carbene Insertion: Bromo(difluoro)acetic acid generates a difluorocarbene intermediate (:CF), which couples with the phenolate.
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Rearrangement: The intermediate undergoes elimination of KF to yield the difluoromethoxy product.
Table 2: Optimized Reaction Conditions for Difluoromethylation
Parameter | Optimal Value |
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Solvent | Dry acetonitrile |
Temperature | 0°C to room temperature |
Catalyst | KCO |
Yield | 72–91% |
Palladium-Catalyzed Functionalization
The iodine substituent facilitates cross-coupling reactions. For example, Pd-catalyzed fluoro-carbonylation using 2-(difluoromethoxy)-5-nitropyridine enables the synthesis of acyl fluorides under CO-free conditions . This method tolerates aryl, vinyl, and heteroaryl iodides, achieving yields up to 99% .
Applications in Organic Synthesis
Pharmaceutical Intermediates
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Anticancer Agents: The iodine atom serves as a leaving group in Suzuki-Miyaura couplings to attach aryl/heteroaryl moieties. For instance, analogues of Fenofibrate and Tocopherol have been synthesized using similar iodopyridines .
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Antiviral Compounds: The difluoromethoxy group enhances metabolic stability, as seen in protease inhibitors targeting RNA viruses .
Agrochemical Development
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